4-(pyridin-2-yl)butan-2-amine
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Overview
Description
4-(Pyridin-2-yl)butan-2-amine is an organic compound with the molecular formula C9H14N2. It is characterized by a pyridine ring attached to a butan-2-amine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-2-yl)butan-2-amine typically involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with amines. One common method includes the reaction of pyridin-2-yl-4-oxobutanal with ®-1-(4-methoxyphenyl)ethan-1-amine under specific conditions .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-2-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reducing agents like hydrogen in the presence of a catalyst.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-(Pyridin-2-yl)butan-2-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(pyridin-2-yl)butan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing ring structure and are widely used in medicinal chemistry.
Indole Derivatives: Indole compounds also contain a nitrogen heterocycle and have diverse biological activities.
Uniqueness: 4-(Pyridin-2-yl)butan-2-amine is unique due to its specific structural configuration, which combines the properties of both pyridine and amine groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-pyridin-2-ylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(10)5-6-9-4-2-3-7-11-9/h2-4,7-8H,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKSNKWKKKLHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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